molecular formula C11H8O3 B7761390 2-Hydroxy-1-naphthoic acid CAS No. 30440-92-7

2-Hydroxy-1-naphthoic acid

Cat. No. B7761390
CAS RN: 30440-92-7
M. Wt: 188.18 g/mol
InChI Key: UPHOPMSGKZNELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1-naphthoic acid is an organic compound with the formula C10H6(OH)(CO2H). It is prepared by carboxylation of 2-naphthol by the Kolbe–Schmitt reaction . It is one of several hydroxynaphthoic acids .


Synthesis Analysis

The synthesis of 2-Hydroxy-1-naphthoic acid involves a four-step sequence. This includes Z-selective olefination of benzaldehyde derivatives with a novel dioxolenone-containing phenyl phosphonate reagent, followed by dioxolenone cleavage with alkaline trifluoroethanol and oxidative cyclization (Mn (OAc) (3)) of the resultant trifluoroethyl beta-keto esters .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-1-naphthoic acid is C11H8O3. It has an average mass of 188.179 Da and a monoisotopic mass of 188.047348 Da .


Chemical Reactions Analysis

A cocrystal of caffeine and 2-Hydroxy-1-naphthoic acid was discovered via a screening method based on solution-mediated phase transformation (SMPT). The components crystallize as a two-component hydrogen-bonded assembly involving both an intermolecular O–H···N and intramolecular O–H···O hydrogen bond .


Physical And Chemical Properties Analysis

2-Hydroxy-1-naphthoic acid has a melting point of 167 °C (dec.) (lit.) . It is only sparingly soluble in hot water but readily soluble in alkali and ethanol .

Scientific Research Applications

  • Synthesis and Purity : A study demonstrated the preparation of 2-Hydroxy-1-naphthoic acid from β-naphthol and sodium hydroxide in n-octane, achieving a purity of 98%. The effects of reaction pressure, temperature, and time on yield were investigated, with optimal conditions identified for high product yield (Jiang Ting-shun, 2008).

  • Pharmaceutical Applications : The acid is widely used in pharmaceutical co-crystal preparation. A study reported a new polymorph of 1-hydroxy-2-naphthoic acid, often used in this context, emphasizing its significance in pharmaceutical research (Qi Zhang et al., 2015).

  • Spectroscopic Studies : Spectroscopic investigations have been conducted to understand the ionization and intramolecular hydrogen-bonding in hydroxynaphthoic acids. Such studies have implications in fields like analytical chemistry (S. Schulman & P. J. Kovi, 1973).

  • Photophysical Properties : Research on the photophysical properties of 1-hydroxy-2-naphthoic acid, related to 2-Hydroxy-1-naphthoic acid, has revealed insights into its behavior in various conditions, such as different solvents, temperatures, and pH levels. This is significant for understanding its properties in various environments (H. Mishra et al., 2005).

  • Environmental Biodegradation : The role of 1-hydroxy-2-naphthoic acid in the biodegradation of environmental pollutants like phenanthrene has been studied, which is relevant for environmental remediation and microbial metabolism studies (E. A. Barnsley, 1983).

  • Chemical Analysis : Its utility in spectrophotometric determinations, like the determination of iron, showcases its analytical applications. 1-Hydroxy-4-sulpho-2-naphthoic acid, a derivative, has been proposed as a sensitive and accurate reagent for iron determination (L. Lajunen & E. Aitta, 1981).

Safety And Hazards

2-Hydroxy-1-naphthoic acid may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes .

properties

IUPAC Name

2-hydroxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHOPMSGKZNELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062304
Record name 1-Naphthalenecarboxylic acid, 2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2-Hydroxy-1-naphthoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19613
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Hydroxy-1-naphthoic acid

CAS RN

2283-08-1, 30440-92-7
Record name 2-Hydroxy-1-naphthoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2283-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1-naphthoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxynaphthoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030440927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-1-naphthoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenecarboxylic acid, 2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenecarboxylic acid, 2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxynaphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-hydroxy-1-naphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-1-NAPHTHOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3H4QZ94UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

This methyl ester was previously made by fusion of anisole and 2-furoic acid followed by esterification of the acid intermediate, J. Amer. Chem. Soc., Vol. 69, 2261 (1947). Methyl esters of methoxy carboxylic acids were prepared by methylation of aromatic hydroxy carboxylic acids with dimethyl sulfate in the presence of potassium carbonate as base, using acetone as the solvent, Houben-Weyl, Methoden der Organischen Chemie., Vol. 8, 542-3 (1952). Methylation of 2-hydroxy-1-naphthoic acid with dimethyl sulfate in aqueous sodium or potassium hydroxide produced mainly methyl-2-methoxy-1-naphthalenecarboxylate, Chemische Berichte, Vol. 37, 3658-61 (1904). In aqueous solutions, at pH 4-6.5, methylation of hydroxy napthoic acids with dimethyl sulfate produced the methyl esters of the hydroxy naphthoic acids.
[Compound]
Name
aromatic hydroxy carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A wholly aromatic copolymer of hydroxybenzoic acid and hydroxynaphthoic acid was prepared by reacting 48.3 g (0.35 mole) of 4-hydroxybenzoic acid with 28.2 g (0.15 mole) of 6-hydroxy 2-naphthoic acid. Dibutyl tin diacetate was used as the catalyst (1800 ppm on total charge). The reaction mixture was heated for 11/2 hrs. at 300° C. and at 320° C. for 30 minutes, by which time it was very viscous. Strong fibers were pulled from the melt. The total yield of water was 17 ml, (94% theory). The isolated polymer had a Tm of 240°, an IV of 6.7 and the FTIR analysis showed a hydroxybenzoic acid/hydroxynaphthoic acid ratio of approximately 65/35.
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hydroxybenzoic acid hydroxynaphthoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-1-naphthoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-1-naphthoic acid
Reactant of Route 3
2-Hydroxy-1-naphthoic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-1-naphthoic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-1-naphthoic acid
Reactant of Route 6
2-Hydroxy-1-naphthoic acid

Citations

For This Compound
651
Citations
D Ghosal, J Chakraborty, P Khara… - FEMS microbiology …, 2010 - academic.oup.com
… via 2-hydroxy-1-naphthoic acid, salicylic acid and catechol. The strain PWTJD could also utilize 2-hydroxy-1-naphthoic acid … of 2-hydroxy-1-naphthoic acid in phenanthrene assimilation. …
Number of citations: 79 academic.oup.com
DK Bučar, RF Henry, RW Duerst, X Lou… - Journal of chemical …, 2010 - Springer
A cocrystal of caffeine (caf) and 2-hydroxy-1-naphthoic acid (2H1NA), namely, (caf)·(2H1NA), was discovered via a screening method based on solution-mediated phase transformation (…
Number of citations: 43 link.springer.com
SA Elsayed, AM El-Hendawy, IS Butler… - Journal of Molecular …, 2013 - Elsevier
… 2-Hydroxy-1-naphthoic acid is a naphthalene compound … and Y(III) complexes of 2-hydroxy-1-naphthoic acid have been … of new complexes of 2-hydroxy-1-naphthoic acid (H 2 hna) with …
Number of citations: 27 www.sciencedirect.com
S Mallick, S Chatterjee, TK Dutta - Microbiology, 2007 - microbiologyresearch.org
… phenanthrene assimilation pathway involving 2-hydroxy-1-naphthoic acid. Metabolism of … -1,2-diol, leading to 2-hydroxy-1-naphthoic acid, which was then processed via a novel meta…
Number of citations: 146 www.microbiologyresearch.org
S Mallick, TK Dutta - Process Biochemistry, 2008 - Elsevier
… the central metabolite 2-hydroxy-1-naphthoic acid through a … pathway that involves 2-hydroxy-1-naphthoic acid. In the present … fate of the intermediate 2-hydroxy-1-naphthoic acid were …
Number of citations: 34 www.sciencedirect.com
D Joshi, TK Joshi - E-Journal of Chemistry, 2004 - downloads.hindawi.com
… (Si,Ti & Se) of 2-hydroxy-1-naphthoic acid have been prepared by the interaction of their … of the said metals and nonmetals in these compounds with 2-hydroxy-1-naphthoic acid. …
Number of citations: 5 downloads.hindawi.com
PP Chowdhury, J Sarkar, S Basu, TK Dutta - Microbiology, 2014 - microbiologyresearch.org
… strain BC1, a soil bacterium, isolated from a naphthalene balls manufacturing waste disposal site, is capable of utilizing 2-hydroxy-1-naphthoic acid (2H1NA) and naphthalene …
Number of citations: 14 www.microbiologyresearch.org
J Deveryshetty, PS Phale - FEMS microbiology letters, 2010 - academic.oup.com
… Enzyme showed activity on 1-H2NA, but failed to show activity with 3-hydroxy-2-naphthoic acid, 2-hydroxy-1-naphthoic acid, 3-hydroxybenzoic acid, 4-hydroxybenzoic acid, 3,4-…
Number of citations: 24 academic.oup.com
K Sivakumar, TR Ragi, D Prema, T Stalin - Journal of Molecular Liquids, 2016 - Elsevier
… 2-Hydroxy-1-naphthoic acid (2H1NA) is an aromatic compound with bicyclic structure consisting of two benzene rings fused together. Bacterial oxidation of phenanthrene by …
Number of citations: 17 www.sciencedirect.com
AG Ahmed, EM Shoukry… - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
… formation equilibria of 2-hydroxy-1naphthoic acid with some … distribution of 2-hydroxy-1-naphthoic acid in biological fluids … Consequently, a study of the M+2-2-hydroxy-1naphthoic acid …
Number of citations: 1 ejchem.journals.ekb.eg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.